n-Undecyl sulfate sodium salt

CAS No.:

Cat. No.: VC1929614

Molecular Formula: C11H23O4S-

Molecular Weight: 251.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23O4S- |

|---|---|

| Molecular Weight | 251.37 g/mol |

| IUPAC Name | undecyl sulfate |

| Standard InChI | InChI=1S/C11H24O4S/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H,12,13,14)/p-1 |

| Standard InChI Key | OBYIEPMKXIBQEV-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCOS(=O)(=O)[O-] |

Introduction

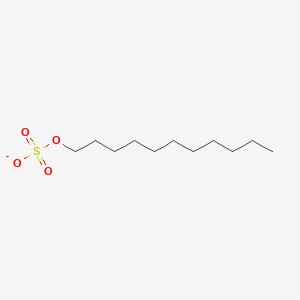

Chemical Structure and Basic Properties

n-Undecyl sulfate sodium salt, also known as sodium 1-undecyl sulfate, is an anionic surfactant with a straight-chain alkyl group containing eleven carbon atoms attached to a sulfate group. Its chemical structure gives it unique properties that make it valuable for various applications.

Chemical Identity

The basic chemical identity of n-undecyl sulfate sodium salt can be summarized in the following table:

| Property | Details |

|---|---|

| Chemical Name | n-Undecyl sulfate sodium salt |

| CAS Number | 1072-24-8 |

| Molecular Formula | C₁₁H₂₃NaO₄S |

| Molecular Weight | 274.35 g/mol |

| IUPAC Name | Undecyl sulfate |

| Standard InChI | InChI=1S/C11H24O4S/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H,12,13,14)/p-1 |

| Standard InChIKey | OBYIEPMKXIBQEV-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCOS(=O)(=O)[O-] |

The compound consists of a long eleven-carbon alkyl chain (undecyl group) connected to a sulfate moiety, with sodium serving as the counterion . This structure gives the molecule its amphiphilic character, with a hydrophobic carbon chain and a hydrophilic sulfate head group.

Physical Properties

n-Undecyl sulfate sodium salt exhibits several important physical properties that determine its behavior in various applications:

| Physical Property | Value |

|---|---|

| Physical State | Solid (powder to crystal) |

| Color | White |

| Melting Point | 208-210°C |

| Water Solubility | Soluble in water |

| Appearance | White powder or crystalline solid |

The compound's high melting point of 208-210°C indicates strong intermolecular forces within its crystal structure . Its solubility in water is a critical property that enables its use as a surfactant in aqueous systems .

Synthesis and Production

The industrial production of n-undecyl sulfate sodium salt involves specific chemical processes that ensure high purity and consistent quality of the final product.

Synthetic Methods

n-Undecyl sulfate sodium salt is primarily synthesized through a sulfonation process starting with undecyl alcohol, followed by neutralization with a sodium source. The general synthetic pathway involves:

-

Sulfonation of undecyl alcohol using sulfur trioxide

-

Neutralization of the resulting sulfuric acid ester with sodium hydroxide

This process allows for the production of high-purity sodium undecyl sulfate suitable for various industrial applications.

Industrial Production

In industrial settings, continuous processing systems are employed to ensure consistent quality and yield of n-undecyl sulfate sodium salt. The sulfonation reaction is performed in large-scale reactors under carefully controlled conditions:

-

Temperature control is crucial to optimize reaction rates

-

Pressure parameters are monitored to ensure process safety

-

Reaction time is managed to minimize by-product formation

-

Purification steps ensure removal of unreacted materials and impurities

These controlled production processes ensure that the final product meets purity specifications required for commercial applications.

Applications and Uses

n-Undecyl sulfate sodium salt finds applications across multiple industries due to its surfactant properties and ability to reduce surface tension.

Industrial Applications

The compound is utilized in various industrial processes and products:

| Application Area | Specific Uses |

|---|---|

| Cleaning Products | Detergents, cleaners, and washing formulations |

| Personal Care | Shampoos, body washes, and cosmetic formulations |

| Textile Industry | Wetting agents and processing aids |

| Laboratory Procedures | Reagent in analytical techniques |

Its effectiveness in these applications stems from its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous environments.

Biochemical Applications

n-Undecyl sulfate sodium salt has significant value in biochemical research and procedures:

-

DNA extraction protocols utilize its ability to disrupt biological membranes

-

Protein denaturation studies benefit from its interaction with protein structures

-

Cell lysis procedures employ its membrane-disrupting properties

-

Emulsification of hydrophobic compounds improves their bioavailability in research studies

The compound's amphiphilic properties make it particularly useful for solubilizing hydrophobic substances in aqueous solutions, a critical capability in many biochemical procedures.

Structure-Function Relationship

The chemical structure of n-undecyl sulfate sodium salt directly influences its functional properties and applications.

Amphiphilic Character

The molecule's structure consists of two distinct regions:

-

Hydrophobic region: The eleven-carbon alkyl chain (undecyl group) is non-polar and hydrophobic

-

Hydrophilic region: The sulfate head group is polar and readily interacts with water molecules

This amphiphilic nature allows the molecule to:

-

Orient at interfaces between polar and non-polar phases

-

Form micelles in aqueous solutions above its critical micelle concentration

-

Solubilize hydrophobic materials in water

-

Reduce surface tension at interfaces

These properties emerge directly from the molecule's structural features, with the balance between the hydrophobic tail and hydrophilic head determining its behavior in various environments.

Surfactant Properties

As an anionic surfactant, n-undecyl sulfate sodium salt demonstrates several important surface-active properties:

| Property | Description |

|---|---|

| Surface Tension Reduction | Lowers the surface tension of water at interfaces |

| Wetting Ability | Improves the spread of aqueous solutions on surfaces |

| Emulsification | Stabilizes mixtures of immiscible liquids |

| Solubilization | Enhances dissolution of hydrophobic compounds |

| Detergency | Facilitates removal of oily soils from surfaces |

These properties derive from the molecule's ability to position itself at interfaces with its hydrophobic tail oriented toward the non-polar phase and its hydrophilic head toward the aqueous phase.

Research Findings

Scientific investigations into n-undecyl sulfate sodium salt have yielded valuable insights into its behavior and applications.

Comparative Studies

Research has investigated the properties of n-undecyl sulfate sodium salt in comparison to other alkyl sulfates with different chain lengths. These studies provide insights into structure-property relationships within this class of compounds:

-

Skin irritation potential varies with carbon chain length, with studies comparing C8, C12, and C14 alkyl sulfates showing different irritant profiles

-

Surface activity increases with chain length up to a certain point before decreasing

-

Critical micelle concentration decreases with increasing chain length

-

Biodegradability is influenced by chain length, with medium-chain compounds often showing optimal degradation rates

These comparative analyses help position n-undecyl sulfate sodium salt (C11) within the broader spectrum of alkyl sulfate surfactants .

Biochemical Interactions

Research has elucidated the mechanisms by which n-undecyl sulfate sodium salt interacts with biological systems:

-

Protein interactions: The compound can bind to protein surfaces, disrupting their tertiary structure

-

Membrane effects: It interacts with cell membranes, altering their permeability

-

Enzyme modulation: Certain enzymatic processes can be affected by its presence

Understanding these interactions is crucial for both optimizing its applications in biochemical procedures and assessing its safety profile.

| Hazard Type | Classification |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Effects | May cause respiratory irritation |

These classifications necessitate proper handling procedures to minimize exposure risks .

Comparative Analysis with Related Compounds

n-Undecyl sulfate sodium salt is part of a broader family of alkyl sulfate surfactants with varying chain lengths and properties.

Alkyl Sulfate Family

The properties of alkyl sulfates vary systematically with the length of the carbon chain:

| Compound | Carbon Chain Length | Key Characteristics |

|---|---|---|

| Sodium octyl sulfate | C8 | Higher water solubility, lower surface activity |

| Sodium decyl sulfate | C10 | Intermediate properties |

| Sodium undecyl sulfate | C11 | Balance of solubility and surface activity |

| Sodium dodecyl sulfate | C12 | Very common surfactant, higher surface activity |

| Sodium tetradecyl sulfate | C14 | Lower water solubility, higher surface activity |

This comparison places n-undecyl sulfate sodium salt in context within its chemical family, highlighting its intermediate position that offers a balance between water solubility and surface activity .

Functional Comparison

When compared to other surfactant types, n-undecyl sulfate sodium salt shows distinct characteristics:

| Surfactant Type | Representative Example | Comparative Properties |

|---|---|---|

| Anionic | n-Undecyl sulfate sodium salt | Good detergency, sensitive to hard water |

| Cationic | Cetyltrimethylammonium bromide | Antimicrobial properties, poor detergency |

| Nonionic | Polyethylene glycol ethers | Hard water tolerance, lower foam |

| Amphoteric | Cocamidopropyl betaine | Mild, pH-dependent behavior |

This comparison emphasizes the specific advantages of n-undecyl sulfate sodium salt in applications where anionic surfactant properties are beneficial .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume